molecular formula C20H19Cl2N3O B13419968 N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-propionamide

N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-propionamide

Cat. No.: B13419968
M. Wt: 388.3 g/mol
InChI Key: KCOOOJNGBNIEGW-UHFFFAOYSA-N
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Description

N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-propionamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-propionamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution reactions:

    Amide bond formation: The final step involves the reaction of the substituted pyrazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired propionamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-propionamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-N’-phenylurea: Another compound with a similar structure but different functional groups.

    5-Chloro-3-methyl-1-phenylpyrazole: A simpler derivative of the pyrazole ring.

Uniqueness

N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)-N-(4-chloro-phenyl)-propionamide is unique due to its specific combination of substituents on the pyrazole ring and the propionamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H19Cl2N3O

Molecular Weight

388.3 g/mol

IUPAC Name

N-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methyl]-N-(4-chlorophenyl)propanamide

InChI

InChI=1S/C20H19Cl2N3O/c1-3-19(26)24(16-11-9-15(21)10-12-16)13-18-14(2)23-25(20(18)22)17-7-5-4-6-8-17/h4-12H,3,13H2,1-2H3

InChI Key

KCOOOJNGBNIEGW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC1=C(N(N=C1C)C2=CC=CC=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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